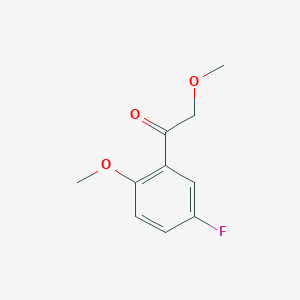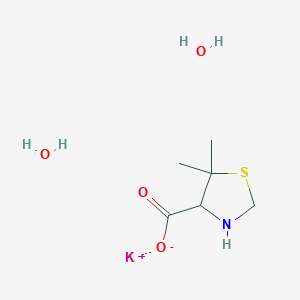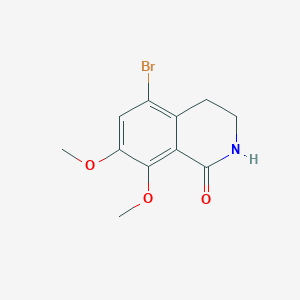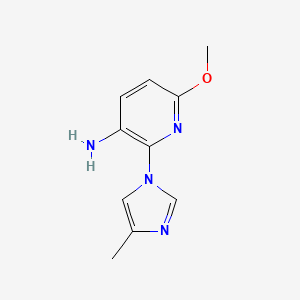
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine typically involves the following steps :
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of the methoxy group at the 6-position of the pyridine ring.
Imidazole Substitution: The 4-methyl-1H-imidazole group is introduced at the 2-position of the pyridine ring through a substitution reaction.
The reaction conditions often involve the use of palladium on charcoal as a catalyst in an ethanol solvent under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on charcoal (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the imidazole ring can produce corresponding amines.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an imidazole ring on a pyridine scaffold differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
6-methoxy-2-(4-methylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-7-5-14(6-12-7)10-8(11)3-4-9(13-10)15-2/h3-6H,11H2,1-2H3 |
Clave InChI |
QHSHVVCMDRGPLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=C(C=CC(=N2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

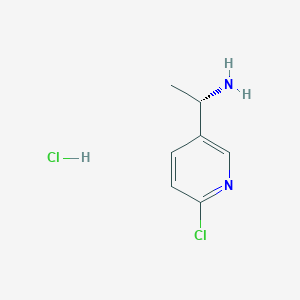

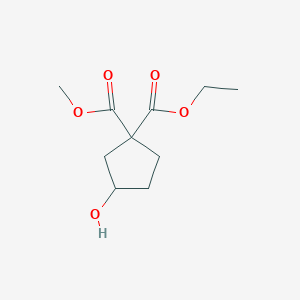
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
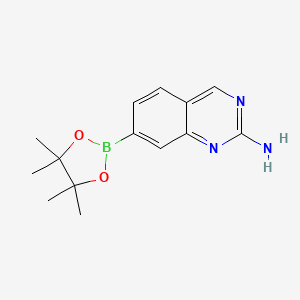
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
